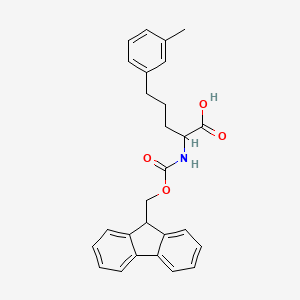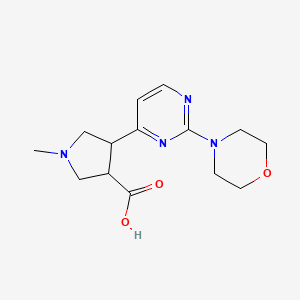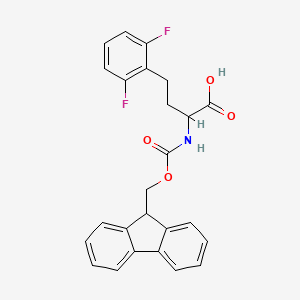
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid is a derivative of amino acids, specifically designed for use in peptide synthesis. The compound is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used to protect the amine group during peptide synthesis. This compound is particularly useful in the synthesis of peptides that contain non-standard amino acids, which can enhance the biological activity and stability of the resulting peptides.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Fmoc-protected amino esters, which are then hydrolyzed to yield the desired amino acid . The reaction conditions often require careful control of pH and temperature to prevent the epimerization of the amino acid.
Industrial Production Methods
Industrial production of Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid involves large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple the Fmoc-protected amino acids to form peptides, which are then purified using high-performance liquid chromatography (HPLC). The use of solid-phase peptide synthesis (SPPS) is also common in industrial settings, allowing for the rapid and efficient production of peptides containing this compound .
Chemical Reactions Analysis
Types of Reactions
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired products are formed without unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid is used in the synthesis of complex peptides and proteins. Its unique structure allows for the incorporation of non-standard amino acids into peptides, which can enhance their biological activity and stability .
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its incorporation into peptides can help elucidate the mechanisms of these interactions and identify potential therapeutic targets .
Medicine
In medicine, peptides containing this compound are being investigated for their potential therapeutic applications. These peptides can be used as drugs to target specific diseases, such as cancer and infectious diseases .
Industry
In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels and nanomaterials. These materials have applications in drug delivery, tissue engineering, and other advanced technologies .
Mechanism of Action
The mechanism of action of Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid involves its incorporation into peptides, where it can interact with specific molecular targets. The Fmoc group protects the amino group during synthesis, allowing for the selective introduction of the 3-methylphenyl group. This modification can enhance the peptide’s binding affinity and specificity for its target, leading to improved biological activity .
Comparison with Similar Compounds
Similar Compounds
Fmoc-(S)-3-amino-3-(3-methylphenyl)propionic acid: This compound is similar in structure but has a shorter carbon chain.
Fmoc-(S)-2-amino-3-(3-methylphenyl)propanoic acid: Another similar compound with a different carbon chain length.
Uniqueness
Fmoc-(S)-2-amino-5-(3-methylphenyl)pentanoic acid is unique due to its specific structure, which allows for the incorporation of the 3-methylphenyl group into peptides. This modification can enhance the biological activity and stability of the resulting peptides, making it a valuable tool in peptide synthesis and research .
Properties
Molecular Formula |
C27H27NO4 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(3-methylphenyl)pentanoic acid |
InChI |
InChI=1S/C27H27NO4/c1-18-8-6-9-19(16-18)10-7-15-25(26(29)30)28-27(31)32-17-24-22-13-4-2-11-20(22)21-12-3-5-14-23(21)24/h2-6,8-9,11-14,16,24-25H,7,10,15,17H2,1H3,(H,28,31)(H,29,30) |
InChI Key |
KZWMARNFPDKGGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3,4,5-Trihydroxy-6-[2-hydroxy-4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl 4-hydroxybenzoate](/img/structure/B12306461.png)

![tert-butyl N-[1-[[2-[4-amino-2-(1,2,3,4-tetrahydronaphthalen-1-ylcarbamoyl)pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate;hydrochloride](/img/structure/B12306469.png)


![7-Nitroimidazo[1,2-A]pyridin-8-OL](/img/structure/B12306492.png)
-(2-oxobenzylidene)ruthenium(II) chloride LatMet](/img/structure/B12306502.png)

![rac-N-[(3R,4S)-4-(1-methyl-1H-pyrazol-5-yl)pyrrolidin-3-yl]acetamide, trans](/img/structure/B12306510.png)
![6-(4-Methoxyphenoxy)-2-phenyl-7-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B12306511.png)

![rac-[(3R,4R)-1-benzyl-4-fluoropyrrolidin-3-yl]methanol, trans](/img/structure/B12306526.png)

![N-({1-[N-(tert-butoxycarbonyl)leucyl]piperidin-4-yl}carbonyl)phenylalanine](/img/structure/B12306539.png)
